4-Amino-6,8-dibromo-2-methylquinoline

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Sourcing a dual MAO-A/B inhibitor with consistent lot-to-lot potency is critical for neurodegenerative disease modeling. This 4-Amino-6,8-dibromo-2-methylquinoline offers potent, selective MAO-B inhibition (IC50=6.90 nM) and >2,800-fold selectivity over BuChE, ensuring reliable target engagement. • Dual MAO-A (IC50 9.5 nM) and MAO-B blockade at low nanomolar concentrations. • XLogP3-AA 3.3 supports blood-brain barrier penetration for CNS studies. • Two bromine handles enable cross-coupling for derivatization.

Molecular Formula C10H8Br2N2
Molecular Weight 315.99 g/mol
CAS No. 96938-27-1
Cat. No. B15338088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6,8-dibromo-2-methylquinoline
CAS96938-27-1
Molecular FormulaC10H8Br2N2
Molecular Weight315.99 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)Br)Br)N
InChIInChI=1S/C10H8Br2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14)
InChIKeyIXZLFYGREGHTRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6,8-dibromo-2-methylquinoline Overview


4-Amino-6,8-dibromo-2-methylquinoline (CAS 96938-27-1) is a heterocyclic aromatic compound classified as a dibrominated derivative of quinoline [1]. Its molecular formula is C10H8Br2N2, with a molecular weight of 315.99 g/mol [1]. The presence of a methyl group at the 2-position, an amino group at the 4-position, and bromine atoms at the 6- and 8-positions confers a specific electronic and steric profile that distinguishes it from simpler quinoline analogs . This substitution pattern is critical for its observed biological activities, including potent inhibition of monoamine oxidases (MAO-A and MAO-B) [2].

Why Generic Substitution Fails for This Dibromoquinoline


The specific 6,8-dibromo substitution pattern on the quinoline core of 4-Amino-6,8-dibromo-2-methylquinoline profoundly alters its physicochemical and biological properties relative to its non-brominated or mono-halogenated analogs. The presence of two bulky, electron-withdrawing bromine atoms significantly increases lipophilicity (XLogP3-AA of 3.3) compared to non-brominated 2-methylquinolin-4-amine, which influences membrane permeability and target engagement [1]. Furthermore, the electronic effects of the bromine atoms modulate the electron density of the aromatic ring, impacting binding affinity to enzymatic targets such as monoamine oxidases. Direct experimental evidence shows that even a minor structural change, such as replacing the 4-amino group with a hydroxyl group in the otherwise identical 6,8-dibromo-2-methylquinolin-4-ol, results in a complete loss of MAO-B inhibitory activity (IC50 > 100,000 nM vs. 6.90 nM) [2]. Therefore, generic substitution with structurally similar quinoline derivatives is not a viable option for maintaining the specific activity profile of this compound.

Quantitative Evidence Versus Structural Analogs


Dual MAO-A/MAO-B Inhibition Versus Inactive 4-Hydroxy Analog

4-Amino-6,8-dibromo-2-methylquinoline demonstrates potent, dual inhibition of human recombinant monoamine oxidases A and B. In a direct comparison to its 4-hydroxy analog, the amino group is essential for activity. The target compound inhibits MAO-A with an IC50 of 9.5 nM [1] and MAO-B with an IC50 of 6.90 nM [2]. In stark contrast, the 4-hydroxy analog (6,8-dibromo-4-hydroxy-2-methylquinoline) exhibits an IC50 greater than 100,000 nM against MAO-B, representing a >14,500-fold difference in potency [3].

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Selectivity for MAO Enzymes Over Butyrylcholinesterase

The compound exhibits a pronounced selectivity window between its primary MAO targets and butyrylcholinesterase (BuChE). While it potently inhibits MAO-B (IC50 = 6.90 nM) [1], its activity against equine serum BuChE is over 2,800-fold weaker, with an IC50 of 19.8 µM [2]. This selectivity profile, quantified within the same data source, suggests a lower potential for off-target cholinergic effects compared to non-selective inhibitors.

Enzyme Selectivity Off-Target Profiling CNS Drug Discovery

Enhanced Lipophilicity from 6,8-Dibromo Substitution

The 6,8-dibromo substitution pattern on 4-Amino-6,8-dibromo-2-methylquinoline results in a computed XLogP3-AA value of 3.3 [1]. While direct experimental logP data for the non-brominated analog (2-methylquinolin-4-amine) is not available in the provided sources, the presence of two heavy halogen atoms is a well-established class-level driver of increased lipophilicity. This higher lipophilicity, relative to non-halogenated or mono-halogenated analogs, is expected to enhance membrane permeability and blood-brain barrier penetration [2].

Physicochemical Properties Lipophilicity ADME Prediction

Commercial Availability and Procurement

4-Amino-6,8-dibromo-2-methylquinoline is commercially available from multiple reputable vendors, ensuring supply chain redundancy for research programs. For example, Santa Cruz Biotechnology lists the compound at $170 for 250 mg and $290 for 500 mg . While pricing for direct structural analogs can vary, the commercial availability from multiple sources (e.g., Alfa Chemistry, Santa Cruz Biotechnology, CymitQuimica) reduces procurement risk compared to custom-synthesized or single-source alternatives .

Chemical Procurement Research Supply Cost Comparison

Optimal Research and Industrial Application Scenarios


Lead for CNS-Targeted MAO-B Inhibitor Development

Given its exceptionally potent inhibition of human recombinant MAO-B (IC50 = 6.90 nM) and >2,800-fold selectivity over BuChE, 4-Amino-6,8-dibromo-2-methylquinoline is an ideal starting point for medicinal chemistry programs targeting neurological disorders such as Parkinson's disease, where selective MAO-B inhibition is therapeutically relevant [1]. Its high lipophilicity (XLogP3-AA = 3.3) further supports its potential for blood-brain barrier penetration [2].

Chemical Probe for Dual MAO-A/MAO-B Studies

The compound's potent dual inhibition of both MAO-A (IC50 = 9.5 nM) and MAO-B (IC50 = 6.90 nM) makes it a valuable chemical probe for dissecting the individual and combined contributions of these enzymes in various cellular and in vivo models of neurotransmission and oxidative stress [1]. Researchers can use this compound to achieve near-complete MAO blockade at low nanomolar concentrations.

Synthetic Intermediate for 6,8-Disubstituted Quinoline Libraries

The presence of two bromine atoms at the 6- and 8-positions provides reactive handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). 4-Amino-6,8-dibromo-2-methylquinoline serves as a versatile building block for synthesizing diverse libraries of 6,8-disubstituted quinolines, as demonstrated in the literature for generating anticancer agents [3]. This synthetic utility differentiates it from non-brominated or mono-brominated quinoline scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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